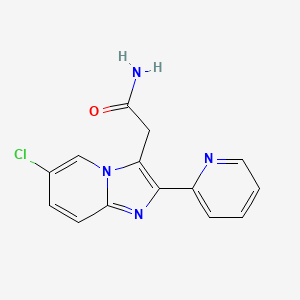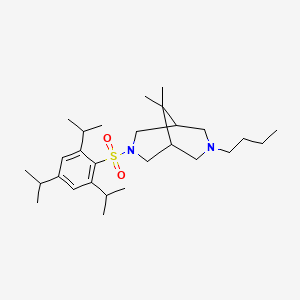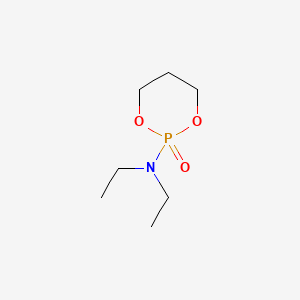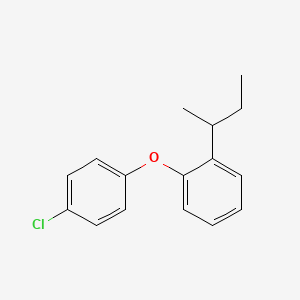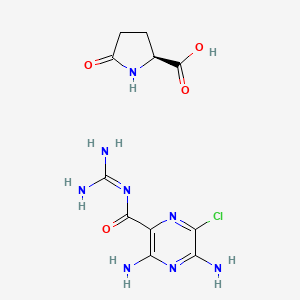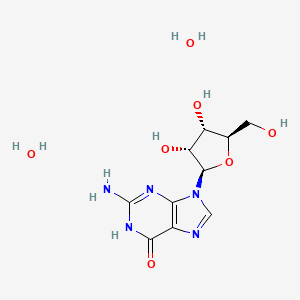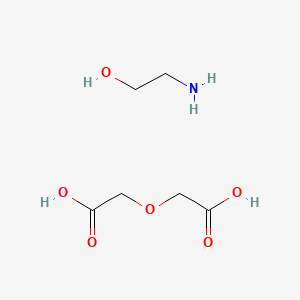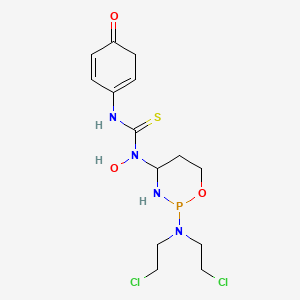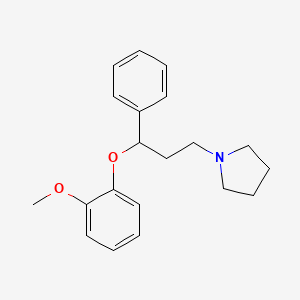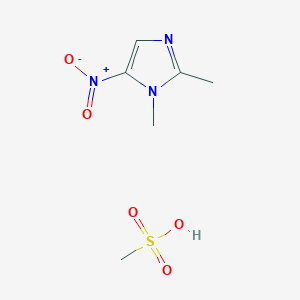
Dimetridazole mesilate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimetridazole mesilate is a compound belonging to the nitroimidazole class of drugs. It is primarily known for its anti-fungal and anti-protozoal properties. Traditionally, it has been used in veterinary medicine for the prevention and treatment of histomoniasis in turkeys, genital trichomoniasis in cattle, and hemorrhagic enteritis in pigs . due to concerns about its potential carcinogenicity, its use has been legally limited in many jurisdictions .
Métodos De Preparación
The synthesis of dimetridazole mesilate involves several steps. One common method includes the nitration of imidazole derivatives followed by methylation. The reaction conditions typically involve the use of strong acids and bases to facilitate the nitration and methylation processes. Industrial production methods often employ liquid chromatography and mass spectrometry for the precise detection and quantification of dimetridazole and its metabolites .
Análisis De Reacciones Químicas
Dimetridazole mesilate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitroso and nitro derivatives, while reduction can yield amino derivatives .
Aplicaciones Científicas De Investigación
Dimetridazole mesilate has a wide range of scientific research applications. In chemistry, it is used as a reference compound for studying the adsorption mechanisms of nitroimidazoles onto various materials . In biology and medicine, it has been investigated for its potential to inhibit the growth of certain bacterial strains, such as Pseudomonas aeruginosa . Additionally, it has been used in veterinary medicine for the treatment of protozoal infections in livestock .
Mecanismo De Acción
The exact mechanism of action of dimetridazole mesilate is not fully understood. it is believed to involve the reduction of the nitro group to form reactive intermediates that can bind to deoxyribonucleic acid and electron-transport proteins in microorganisms. This binding disrupts nucleic acid synthesis and leads to the death of the microorganism . The molecular targets and pathways involved in this process are still under investigation.
Comparación Con Compuestos Similares
Dimetridazole mesilate is similar to other nitroimidazole compounds, such as metronidazole and ornidazole. These compounds share similar chemical structures and mechanisms of action. this compound is unique in its specific applications in veterinary medicine and its potential carcinogenicity . Other similar compounds include carnidazole and ronidazole, which are also used for their anti-protozoal properties .
Propiedades
Número CAS |
93856-85-0 |
|---|---|
Fórmula molecular |
C6H11N3O5S |
Peso molecular |
237.24 g/mol |
Nombre IUPAC |
1,2-dimethyl-5-nitroimidazole;methanesulfonic acid |
InChI |
InChI=1S/C5H7N3O2.CH4O3S/c1-4-6-3-5(7(4)2)8(9)10;1-5(2,3)4/h3H,1-2H3;1H3,(H,2,3,4) |
Clave InChI |
FKWSWLFYXRLGRR-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(N1C)[N+](=O)[O-].CS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


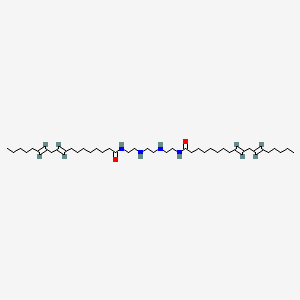
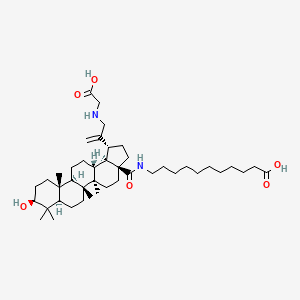

![1-[2-[[5-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]ethyl]piperidine;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12700830.png)
